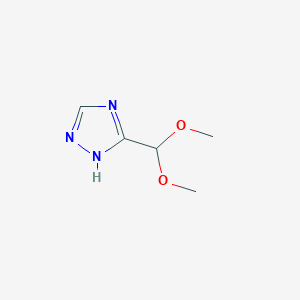

5-(dimethoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-(dimethoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-9-5(10-2)4-6-3-7-8-4/h3,5H,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJAPIYDKXODHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(dimethoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Utility of the 5-(dimethoxymethyl) Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and diverse biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is metabolically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The 5-(dimethoxymethyl)-1H-1,2,4-triazole, in particular, serves as a valuable synthetic intermediate. The dimethoxymethyl group is a protected form of a carbaldehyde, a versatile functional group that can be readily converted into a variety of other functionalities. This allows for the late-stage diversification of drug candidates, a highly desirable strategy in modern drug discovery. The aldehyde can be unmasked under specific conditions for further reactions, such as reductive amination, Wittig reactions, or the formation of other heterocyclic systems.

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical laboratory-scale preparations. We will delve into the underlying chemical principles, provide step-by-step protocols for key reactions, and discuss the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests two primary strategic approaches. The first involves the formation of the triazole ring with the dimethoxymethyl group already incorporated into one of the building blocks. The second strategy focuses on the formation of a 1,2,4-triazole ring with a suitable precursor at the 5-position, which can then be converted to the dimethoxymethyl group.

A highly plausible and versatile approach involves the synthesis of the corresponding aldehyde, 1H-1,2,4-triazole-5-carbaldehyde, followed by its protection as a dimethyl acetal. This strategy is often preferred as the aldehyde itself can be a key intermediate for various derivatives.

Synthetic Pathway I: Synthesis via 1H-1,2,4-Triazole-3-carbaldehyde and Subsequent Acetalization

A common and effective route to this compound proceeds through the synthesis of the isomeric 1H-1,2,4-triazole-3-carbaldehyde, followed by acetalization. It is important to note that in the absence of substitution on the nitrogen atoms, 1H-1,2,4-triazoles substituted at the 3- and 5-positions can exist as tautomers. For the purpose of this guide, we will consider the synthesis of the 3-carbaldehyde as a direct precursor.

Step 1: Synthesis of 1H-1,2,4-Triazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] While 1,2,4-triazole is not highly reactive, this method can be employed to introduce a formyl group.

Experimental Protocol:

Materials:

-

1H-1,2,4-triazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure: [3]

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1H-1,2,4-triazole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1H-1,2,4-triazole-3-carbaldehyde.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, hence the use of anhydrous solvents and an inert atmosphere is crucial for its successful formation and reactivity.

-

Low Temperature for Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature prevents its decomposition and ensures a controlled reaction.

-

Heating for Formylation: The formylation of the relatively electron-deficient 1,2,4-triazole ring requires thermal energy to proceed at a reasonable rate.

-

Aqueous Workup and Neutralization: The workup with ice and subsequent neutralization quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.

Step 2: Acetalization of 1H-1,2,4-Triazole-3-carbaldehyde

The protection of the aldehyde as a dimethyl acetal is a standard procedure in organic synthesis, typically carried out under acidic conditions in the presence of methanol.

Experimental Protocol:

Materials:

-

1H-1,2,4-triazole-3-carbaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1H-1,2,4-triazole-3-carbaldehyde in anhydrous methanol in a round-bottom flask.

-

Add trimethyl orthoformate, which acts as both a reagent and a water scavenger.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acetalization reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Trimethyl Orthoformate: This reagent serves a dual purpose. It is a source of methoxy groups and also reacts with the water produced during the reaction, driving the equilibrium towards the formation of the acetal.

-

Neutralization: The addition of a base like triethylamine is necessary to stop the reaction and prevent the acid-catalyzed decomposition of the product during workup and storage.

Synthetic Pathway II: Construction of the Triazole Ring with a Pre-installed Dimethoxymethyl Group

This strategy involves the cyclization of precursors that already contain the dimethoxymethyl moiety. A plausible approach is the reaction of an amidrazone with a derivative of dimethoxyacetic acid.

Conceptual Workflow

This approach would involve the reaction of formamidine, or a related C1 building block, with a hydrazine derivative that carries the dimethoxymethyl group. Alternatively, an amidrazone could be reacted with a dimethoxyacetyl derivative.

Conceptual workflow for Pathway II.

While conceptually sound, specific and well-documented examples for the synthesis of this compound using this method are less common in readily available literature compared to the aldehyde protection route. However, the general principles of 1,2,4-triazole synthesis from amidrazones are well-established.[4]

Data Presentation

Table 1: Summary of Key Synthetic Transformations

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | 80-100 °C | Moderate |

| 2 | Acetalization | Methanol, Trimethyl orthoformate, p-TsOH | Methanol | Room Temp. | High |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the formylation of the 1,2,4-triazole ring followed by the protection of the resulting aldehyde as a dimethyl acetal. This approach offers the advantage of accessing the versatile 1H-1,2,4-triazole-3-carbaldehyde intermediate, which can be a starting point for a wide range of derivatives. While direct cyclization methods to form the triazole ring with the dimethoxymethyl group already in place are theoretically possible, they are less documented in the literature for this specific compound.

Future research in this area could focus on developing more direct and efficient one-pot syntheses of this compound. This could involve exploring novel C1 synthons that carry the dimethoxymethyl group or developing catalytic systems that promote the direct formylation and acetalization of the triazole ring in a single step. Such advancements would further enhance the utility of this important synthetic intermediate in the field of drug discovery and development.

References

-

Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of. Quick Company. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]

- Synthesizing process of 1H-1,2,4-triazole.

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

-

Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. National Center for Biotechnology Information. [Link]

-

Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 2. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

5-(dimethoxymethyl)-1H-1,2,4-triazole spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-(dimethoxymethyl)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] The functionalization of this core, as seen in this compound, creates a versatile intermediate for synthesizing more complex molecular architectures. Accurate structural elucidation is paramount for its application in drug development and chemical research. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide. The analyses and spectral data presented herein are derived from foundational spectroscopic principles and comparative data from analogous 1,2,4-triazole derivatives and acetal-containing compounds.[3][4] The protocols described are industry-standard, self-validating methodologies designed to ensure data integrity and reproducibility for researchers aiming to characterize this or structurally similar compounds.

Molecular Structure and Tautomerism

This compound consists of a central 1,2,4-triazole ring substituted at the 5-position with a dimethoxymethyl group, which is a protected aldehyde functional group (an acetal). A key feature of the 1H-1,2,4-triazole ring is the presence of a mobile proton that can reside on different nitrogen atoms, leading to tautomerism. While multiple tautomers are possible, the 1H tautomer is often a significant contributor in solution.[5] The spectral analysis must account for the specific tautomeric form present under the experimental conditions.

Caption: Predicted structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for structural confirmation, providing information on the number, connectivity, and chemical environment of protons.

Predicted Spectrum Analysis & Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

-

Triazole Protons (N-H and C-H): The proton on the triazole ring (C3-H) is expected to appear as a sharp singlet significantly downfield (δ 8.0-8.5 ppm). Its deshielded nature is due to the electron-withdrawing effect of the adjacent nitrogen atoms.[6][7] The N1-H proton will likely appear as a broad singlet even further downfield (δ 13.0-14.0 ppm), a characteristic feature of N-H protons in nitrogen-rich heterocycles. Its broadness results from quadrupole broadening and potential chemical exchange with trace water in the solvent.

-

Dimethoxymethyl Protons: The single proton on the acetal carbon (CH(OCH₃)₂) is anticipated to be a sharp singlet around δ 5.5-6.0 ppm. It is a singlet as it has no adjacent protons to couple with. The six protons of the two equivalent methoxy (-OCH₃) groups will appear as a single, sharp singlet at approximately δ 3.3-3.5 ppm, integrating to 6 protons.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | NH |

| ~8.3 | Singlet | 1H | C3-H |

| ~5.7 | Singlet | 1H | C H**(OCH₃)₂ |

| ~3.4 | Singlet | 6H | CH(OCH₃ )₂ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton; using D₂O would cause the N-H signal to disappear.

-

Instrumentation: The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

Spectral Width: A sweep width of -2 to 16 ppm is recommended to ensure all signals, including the broad N-H, are captured.

-

-

Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The residual solvent peak (DMSO-d₅ at δ 2.50 ppm) should be used for chemical shift calibration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Predicted Spectrum Analysis & Rationale

Four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Triazole Carbons: The two carbons of the triazole ring are in different electronic environments. C5, being directly attached to the electron-withdrawing nitrogen atoms and the dimethoxymethyl group, is expected to be the most deshielded, appearing around δ 155-165 ppm. C3, also part of the heterocyclic ring, will appear downfield as well, likely in the δ 145-150 ppm region.[3]

-

Dimethoxymethyl Carbons: The acetal carbon (C H(OCH₃)₂) is expected around δ 95-105 ppm, a characteristic region for sp³ carbons bonded to two oxygen atoms. The two equivalent methoxy carbons (-OC H₃) will produce a single signal in the δ 50-60 ppm range.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C 5 |

| ~148 | C 3 |

| ~100 | C H(OCH₃)₂ |

| ~55 | CH(OC H₃)₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial if signal-to-noise is a concern.

-

Instrumentation: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program with NOE enhancement (e.g., 'zgpg30') is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width: A wide spectral width of 0 to 200 ppm is appropriate for organic molecules.

-

-

Processing: Processing steps are similar to ¹H NMR. The spectrum is calibrated using the DMSO-d₆ solvent signal (septet at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted Spectrum Analysis & Rationale

The IR spectrum will be dominated by vibrations from the triazole ring and the C-O bonds of the acetal.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of N-H stretching in the triazole ring.[8]

-

C-H Stretches: Aromatic C-H stretching from the triazole ring will appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methoxy and acetal protons will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[9]

-

C=N/N=N Stretches: The triazole ring contains C=N bonds, which are expected to show characteristic stretching vibrations in the fingerprint region, between 1500-1650 cm⁻¹.[10]

-

C-O Stretches: The most intense peaks in the spectrum are likely to be the C-O stretching vibrations from the acetal group, appearing as strong, sharp bands in the 1050-1150 cm⁻¹ region.[11]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad, Medium | N-H Stretch |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2960, 2850 | Medium-Sharp | Aliphatic C-H Stretch |

| ~1620, 1530 | Medium | C=N Stretch |

| ~1100 | Strong, Sharp | C-O Stretch (Acetal) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No special preparation is needed for a solid sample with ATR. Place a small amount of the neat solid directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Fragmentation Analysis & Rationale (Electron Ionization)

Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The molecular weight of C₄H₇N₃O₂ is 129.05 g/mol .

-

Molecular Ion (M⁺˙): A peak corresponding to the molecular ion is expected at m/z = 129.

-

Loss of Methoxy Group: A common fragmentation pathway for acetals is the loss of an alkoxy radical (∙OCH₃). This would result in a prominent fragment ion at m/z = 98 (129 - 31). This ion is stabilized by the adjacent oxygen atom.

-

Loss of Formaldehyde: The fragment at m/z = 98 could then lose a molecule of formaldehyde (CH₂O) to yield a fragment at m/z = 68.

-

Triazole Ring Fragmentation: The triazole ring itself can fragment. A characteristic fragmentation of 1,2,4-triazoles is the loss of HCN (27 Da) or N₂ (28 Da).[4][12] The fragment at m/z = 68 (the triazole ring with a C-H attached) could lose HCN to give a fragment at m/z = 41.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Predicted Mass Spectrometry Data Summary

| m/z | Predicted Identity |

| 129 | Molecular Ion [M]⁺˙ |

| 98 | [M - ∙OCH₃]⁺ |

| 68 | [M - ∙OCH₃ - CH₂O]⁺ |

| 41 | [C₂H₃N]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy level is standard because it produces reproducible fragmentation patterns and is well-documented in spectral libraries.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40 to 300.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate the major fragment ions with logical bond cleavages and rearrangements of the parent structure.

References

-

Sravya, G. & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

-

Moorman, R. M., et al. (2014). Electronic Supplementary Information for: Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry. [Link]

-

Klapötke, T. M., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44, 7586-7594. [Link]

-

Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

de Oliveira, R. B., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

Ali, K. F., et al. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 34(4). [Link]

-

Fruchier, A., et al. (2009). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). 1,2,5-Dimethoxy-1,2,4-triazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Singh, P., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Singh, P., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

Ghaffari, M. A., et al. (1993). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 26(7), 1239-1246. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Al-Juboori, A. M. J. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Global Pharma Technology, 10(9), 233-243. [Link]

-

Bassignana, P., et al. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 41(10), 2516-2522. [Link]

-

Starchenkov, M. K., et al. (2020). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Onishchuk, Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Foreword: The 1,2,4-Triazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into one of the most versatile and significant heterocyclic systems in medicinal chemistry: the 1,2,4-triazole nucleus. This five-membered ring, with its unique arrangement of three nitrogen atoms, is not merely a chemical curiosity but a "privileged scaffold." Its remarkable stability, capacity for hydrogen bonding, and distinct dipole character allow it to interact with a wide array of biological receptors with high affinity.[1] This has led to its incorporation into a multitude of clinically successful drugs, from antifungals like fluconazole to antivirals like ribavirin and anticancer agents such as letrozole.[1][2]

This document is structured not as a rigid review but as a narrative of scientific exploration. We will journey from the fundamental mechanisms of action to the nuanced structure-activity relationships that govern efficacy, and finally, to the practical, validated protocols used to quantify these biological effects. Our focus is on the why behind the how—providing the causal insights that transform data into knowledge and promising molecules into life-saving therapies.

Chapter 1: The Spectrum of Biological Activity

The 1,2,4-triazole core is a cornerstone of numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological effects.[3] Its derivatives have been extensively investigated and developed as potent agents against a wide range of diseases. The inherent physicochemical properties of the triazole ring, including its ability to act as an isostere for amide, ester, and carboxylic acid groups, contribute to its versatile binding capabilities.[1][4]

The following sections will dissect the most significant and well-documented biological activities, providing a technical foundation for understanding and advancing research in these areas.

| Drug Name | Therapeutic Class | Core Biological Activity |

| Fluconazole, Itraconazole | Antifungal | Inhibition of fungal cytochrome P450 |

| Ribavirin | Antiviral | Broad-spectrum antiviral activity |

| Letrozole, Anastrozole | Anticancer | Aromatase inhibition for breast cancer |

| Rizatriptan | Antimigraine | Serotonin (5-HT) receptor agonist |

| Alprazolam | Anxiolytic | GABA-A receptor modulation |

A selection of clinically approved drugs showcasing the therapeutic versatility of the 1,2,4-triazole scaffold.[1][2]

Chapter 2: Potent Antifungal Activity: Mechanism and Evaluation

The most prominent success of 1,2,4-triazole derivatives lies in their application as systemic antifungal agents.[2] Drugs like fluconazole and voriconazole have become indispensable in treating invasive fungal infections, largely due to their improved safety profile and specificity compared to earlier imidazole-based agents.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of azole compounds is the disruption of the fungal cell membrane's integrity. This is achieved by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase . This enzyme is a fungal cytochrome P450-dependent enzyme essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes.

The causality is direct: the nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates the heme iron atom within the active site of the P450 enzyme.[5] This binding event blocks the demethylation of lanosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols increases membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[5]

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights

-

Side Chain: The nature of the side chain attached to the N1 position is critical. Bulky, lipophilic groups generally enhance antifungal activity by promoting interaction with the hydrophobic active site of the target enzyme.

-

Halogenation: The presence of halogen atoms (especially fluorine) on pendant phenyl rings, as seen in fluconazole and voriconazole, significantly increases potency and can improve the metabolic profile of the drug.[5]

-

Hydroxyl Group: A secondary hydroxyl group is a common feature, participating in hydrogen bonding within the enzyme's active site, further anchoring the inhibitor.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed as a self-validating system to determine the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole derivatives, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To quantify the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compounds (1,2,4-triazole derivatives) dissolved in DMSO.

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

Positive control drug (e.g., Fluconazole).

-

Negative control (DMSO vehicle).

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells. The causality here is critical: a standardized inoculum ensures reproducibility and prevents false resistance/susceptibility results due to inoculum size effects.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the test compounds and control drug in the 96-well plate using RPMI-1640 medium. Start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can be toxic to the fungi.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the diluted compounds.

-

Include a growth control well (inoculum + medium + DMSO) and a sterility control well (medium only). These controls validate the experiment: growth control confirms organism viability, and sterility control confirms the medium is not contaminated.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Read the plate visually or using a spectrophotometer at 530 nm.

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

| Compound Derivative | R Group | MIC vs C. albicans (µg/mL) | MIC vs A. niger (µg/mL) |

| 5b | 2,4-difluorobenzyl | 0.5 | 1 |

| 5c | 4-chlorobenzyl | 2 | 4 |

| 5d | 4-methylbenzyl | 8 | 16 |

| Fluconazole | (Standard) | 1 | 64 |

Exemplary data showing the impact of substitutions on antifungal activity.[6]

Chapter 3: Anticancer Activity: Targeting Cellular Proliferation

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, acting through diverse mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[1][7]

Key Mechanisms of Action

-

Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[1] Similar to the antifungal mechanism, the N4 of the triazole ring coordinates with the heme iron of the aromatase (cytochrome P450 19A1) active site, blocking the conversion of androgens to estrogens and thus starving hormone-dependent tumors.

-

Tubulin Polymerization Inhibition: Some novel triazole derivatives have been shown to bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.

-

Kinase Inhibition: Many 1,2,4-triazole derivatives are designed as inhibitors of protein kinases (e.g., PI3K, mTOR), which are crucial regulators of cell growth, proliferation, and survival.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic (cell-killing) effects of 1,2,4-triazole derivatives on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, which serves as a proxy for cell viability.

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO2. This allows cells to attach and enter a logarithmic growth phase, ensuring they are healthy and responsive for the assay.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells. Cell viability is calculated as (Absorbance_test / Absorbance_control) * 100. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.

Chapter 4: Antibacterial and Antiviral Frontiers

While antifungals represent the most mature application, the 1,2,4-triazole scaffold is also a fertile ground for developing novel antibacterial and antiviral agents.[9][10]

Antibacterial Activity

Many 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial activity.[2] A common and effective strategy in this field is molecular hybridization , where the triazole ring is combined with other known antibacterial pharmacophores, such as quinolones or sulfonamides.[2][10] This can lead to synergistic effects, novel mechanisms of action, or the ability to overcome existing resistance mechanisms.

-

SAR Insights: The activity of these hybrids is highly dependent on the linker used to connect the two pharmacophores and the specific substituents on both the triazole and the partner molecule. For example, studies have shown that certain Schiff base derivatives of 1,2,4-triazoles exhibit potent activity against Staphylococcus aureus.[6]

Antiviral Activity

The quintessential example of an antiviral 1,2,4-triazole is Ribavirin . It is a broad-spectrum antiviral agent that acts as a prodrug.[1] Once inside the cell, it is phosphorylated to its active triphosphate form, which then interferes with viral replication through multiple mechanisms, including inhibition of viral RNA polymerase and induction of lethal mutagenesis of the viral genome. The development of new triazole derivatives continues to be a promising strategy against various viral infections.[9]

Chapter 5: Modulating Inflammation

Recent research has highlighted the potential of 1,2,4-triazole derivatives as potent anti-inflammatory agents.[4][11] Chronic inflammation is a key driver of many diseases, making this a high-priority area for drug development.

Mechanism of Action

The anti-inflammatory effects of these compounds are often multi-faceted:

-

COX/LOX Inhibition: Some derivatives have shown the ability to inhibit cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]

-

Cytokine Modulation: Certain triazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while potentially promoting anti-inflammatory cytokines like IL-10.[11]

This dual action of inhibiting inflammatory mediators and modulating the immune response makes 1,2,4-triazoles attractive candidates for treating inflammatory disorders.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its inherent properties have enabled the development of market-leading drugs across multiple therapeutic areas. The journey, however, is far from over.

Future research will likely focus on:

-

Combating Drug Resistance: Designing novel derivatives that can evade the resistance mechanisms developed against current antifungal and antibacterial agents.

-

Multi-Targeted Agents: Leveraging molecular hybridization to create single molecules that can modulate multiple targets, offering improved efficacy for complex diseases like cancer.

-

Enhanced Specificity: Fine-tuning the structure of triazole derivatives to increase their selectivity for pathogenic targets over human enzymes, thereby reducing side effects.

As we continue to unravel the intricate relationships between chemical structure and biological function, the 1,2,4-triazole ring will undoubtedly remain a central and privileged element in the pharmacopeia of the future.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 26, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral activity of 1,2,4-triazole derivatives (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(dimethoxymethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1] This five-membered ring system, containing three nitrogen atoms, is a key pharmacophore in a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The unique electronic and steric properties of the 1,2,4-triazole moiety allow it to act as a bioisostere for amide and ester groups, often leading to improved pharmacokinetic profiles of drug candidates.[1]

This technical guide focuses on a specific, yet important, derivative: 5-(dimethoxymethyl)-1H-1,2,4-triazole. While the specific historical discovery of this compound is not extensively documented in seminal literature, its synthesis can be achieved through well-established methodologies for 1,2,4-triazole ring formation. This guide will provide a plausible and detailed synthetic route, an overview of its expected physicochemical properties, and a discussion of its potential applications in the realm of drug development and scientific research.

A Plausible Historical Context and Synthetic Evolution

The synthesis of the 1,2,4-triazole ring system dates back over a century, with several named reactions forming the bedrock of its chemical exploration.[5] Two of the most classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[5][6][7] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide,[6] while the Einhorn-Brunner reaction utilizes the condensation of a diacylamine with a hydrazine derivative.[7] These foundational methods have been refined over the years, with modern approaches often employing microwave irradiation to enhance reaction rates and yields.[5]

For the synthesis of this compound, a logical and efficient approach would be the reaction of a suitable orthoester derivative with an amidrazone, or the cyclization of a precursor containing the dimethoxymethyl group. A highly plausible route involves the reaction of methyl dimethoxyacetate with formylhydrazine.

Synthetic Protocol: A Reliable Route to this compound

The following protocol details a robust method for the laboratory-scale synthesis of this compound. This procedure is based on established principles of 1,2,4-triazole synthesis and is designed to be reproducible and scalable.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

Methyl dimethoxyacetate

-

Formylhydrazine

-

Anhydrous Ethanol

-

Sodium methoxide (catalytic amount)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl dimethoxyacetate (1.0 eq) and formylhydrazine (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the expected physicochemical and spectroscopic properties of this compound. These are based on the known properties of similar 1,2,4-triazole derivatives.[3]

| Property | Expected Value |

| Molecular Formula | C5H9N3O2 |

| Molecular Weight | 143.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.5 (s, 1H, triazole C-H), ~5.5 (s, 1H, CH(OCH₃)₂), ~3.3 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (triazole C-5), ~150 (triazole C-3), ~100 (CH(OCH₃)₂), ~55 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretching), ~2950-2850 (C-H stretching), ~1600-1500 (C=N and N=N stretching), ~1100-1000 (C-O stretching) |

| Mass Spectrometry (ESI+) | m/z: 144.0717 [M+H]⁺ |

Potential Applications in Drug Discovery and Chemical Biology

The this compound scaffold holds significant potential as a building block in the synthesis of more complex molecules with therapeutic applications. The dimethoxymethyl group can serve as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then be used in a variety of chemical transformations to introduce diverse substituents and build molecular complexity.

Workflow for Derivatization:

Caption: Derivatization pathways from this compound.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: The 1,2,4-triazole nucleus is a key component of several anticancer drugs.[3] The aldehyde functionality can be used to synthesize Schiff bases or other conjugates with known cytotoxic moieties.

-

Antifungal Agents: As a core component of many successful antifungal drugs, new derivatives could be synthesized and screened for their activity against various fungal pathogens.[4]

-

Antiviral Agents: The structural similarity to purine nucleosides makes 1,2,4-triazoles attractive candidates for the development of antiviral drugs.[2]

Conclusion

This compound represents a versatile and valuable building block in synthetic and medicinal chemistry. While its specific discovery story may be elusive, its synthesis is readily achievable through established chemical principles. The presence of a masked aldehyde functionality provides a convenient handle for further chemical modification, opening up a vast chemical space for the exploration of new bioactive molecules. The continued investigation of this and similar 1,2,4-triazole derivatives is likely to yield novel compounds with significant therapeutic potential.

References

-

Pyrazolo[5,1-c][3][5][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. Available from: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

-

Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ACS Publications. Available from: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available from: [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available from: [Link]

-

Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. Available from: [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies. Available from: [Link]

-

3,5-dimethylpyrazole. Organic Syntheses. Available from: [Link]

-

1,2,4-TRIAZOLES: SYNTHETIC AND MEDICINAL PERSPECTIVES. ResearchGate. Available from: [Link]

-

The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Iowa State University. Available from: [Link]

-

Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. Available from: [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH. Available from: [Link]

-

Cas 88995-51-1,1-Propene, polymer with carbon monoxide and ethene. Lookchem. Available from: [Link]

-

Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. RSC Publishing. Available from: [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]

-

Reaction mechanism of the formation of hydrazine into acidic medium. ResearchGate. Available from: [Link]

-

1-Propene, polymer with carbon monoxide and ethene. GIHI CHEMICALS CO.,LIMITED. Available from: [Link]

-

Synthesis of 3- and 5-substituted 1,2,4-triazoles. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Theoretical and Computational Scrutiny of 5-(dimethoxymethyl)-1H-1,2,4-triazole: A Keystone Intermediate in Antiviral Drug Synthesis

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of therapeutic agents.[1] This technical guide delves into the theoretical and computational characterization of a pivotal, yet under-documented, derivative: 5-(dimethoxymethyl)-1H-1,2,4-triazole. While primarily recognized as a crucial intermediate in the synthesis of broad-spectrum antiviral drugs like Ribavirin, a comprehensive understanding of its intrinsic molecular properties is paramount for optimizing synthetic pathways and rationally designing novel, more potent analogues.[2][3] This document, intended for researchers, chemists, and drug development professionals, provides a framework for investigating the structural, electronic, and reactivity characteristics of this molecule through advanced computational methodologies. We will explore its conformational landscape, tautomeric stability, and electronic properties using Density Functional Theory (DFT), and contextualize these findings within the broader scope of antiviral drug discovery through paradigms like molecular docking and ADMET prediction.

Strategic Importance in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive scaffold; its unique electronic and hydrogen-bonding capabilities allow it to act as a bioisostere for amide or ester groups, enhancing metabolic stability and receptor binding affinity.[4] The subject of this guide, this compound, serves as a masked aldehyde. The dimethoxymethyl group is a stable acetal that protects the highly reactive formyl group, which, upon deprotection, is essential for the construction of more complex molecules. Its most notable application is in the synthesis of Ribavirin, where the triazole carboxaldehyde is a key precursor to the final nucleoside analogue. A deep theoretical understanding of this intermediate is thus not just an academic exercise but a critical step toward process refinement and innovation in antiviral drug development.

A Plausible Synthetic Trajectory

While various methods exist for synthesizing 1,2,4-triazole derivatives, a common approach involves the cyclization of appropriate precursors.[5] For this compound, a plausible route begins with dimethoxyacetylhydrazide, which can be reacted with a formylating agent or a derivative thereof, followed by cyclization. The causality behind this choice lies in the ready availability of starting materials and the robust nature of triazole ring-forming reactions.

Caption: Synthetic pathway for this compound.

Theoretical Framework: A Computational Microscope

To dissect the molecule's intrinsic properties, we turn to Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for molecules of this size.[6] It allows us to model the molecule's geometry, stability, and electronic behavior with high fidelity.

Standard Protocol for DFT Calculations

A self-validating computational protocol is essential for reproducible and trustworthy results. The following workflow is recommended for analyzing this compound.

-

Structure Preparation: Construct the initial 3D structure of the molecule using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify low-energy conformers, primarily by rotating the single bonds associated with the dimethoxymethyl group.

-

Geometry Optimization: Optimize the geometry of each conformer without constraints. A widely used and validated level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[7] This combination provides a robust description of both structure and electronic properties.

-

Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). This step also provides theoretical infrared (IR) spectra.

-

Tautomer and Solvation Analysis: Repeat steps 3 and 4 for all possible tautomers (1H, 2H, 4H) and include a solvent model (e.g., SMD or PCM) to evaluate their relative stabilities in solution.

-

Single-Point Energy and Property Calculation: For the most stable conformer/tautomer, perform single-point energy calculations to derive electronic properties like HOMO-LUMO energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charges.

In-Depth Structural and Electronic Analysis

Tautomerism: A Question of Stability

The 1,2,4-triazole ring exhibits prototropic tautomerism, meaning the proton on the nitrogen can reside in different positions.[8] The 1H, 2H, and 4H tautomers possess distinct electronic and hydrogen-bonding characteristics, which directly influence their reactivity. Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be the most stable.[9] DFT calculations are indispensable for determining the relative energies of these tautomers for our specific molecule, as the substituent can influence the equilibrium.[9]

Caption: Tautomeric forms of this compound.

Conformational Landscape: The Role of the Acetal Group

The flexibility of the dimethoxymethyl side chain introduces conformational complexity.[10] The rotation around the C-C bond linking the acetal to the triazole ring and the C-O bonds within the acetal group creates multiple potential conformers. Identifying the global minimum energy conformation is crucial, as this is the most populated and therefore most representative structure. DFT optimization of various starting geometries allows for the mapping of the potential energy surface and identification of the most stable arrangement.[11]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[12] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). The higher the HOMO energy, the more reactive the molecule is towards electrophiles.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The lower the LUMO energy, the more reactive the molecule is towards nucleophiles.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[13]

| Parameter | Conceptual Value | Implication for this compound |

| EHOMO | ~ -7.0 eV | Indicates regions of high electron density, likely the nitrogen atoms of the triazole ring, susceptible to electrophilic attack (e.g., glycosylation). |

| ELUMO | ~ -0.5 eV | Indicates regions susceptible to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | ~ 6.5 eV | Suggests a chemically stable molecule, which is desirable for a synthetic intermediate that must survive multiple reaction steps. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density distribution around a molecule, providing a visual guide to its reactive sites.[14] It is invaluable for understanding intermolecular interactions.[15]

-

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In our molecule, these would be centered on the nitrogen atoms of the triazole ring.

-

Positive Potential Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Neutral Regions (Green): Indicate areas of low polarity.

The MEP map for this compound would clearly show the lone pairs on the nitrogen atoms as the most nucleophilic sites, guiding our understanding of its behavior in subsequent reactions like N-alkylation or N-glycosylation.[13]

Predictive Modeling in a Drug Discovery Context

While this compound is an intermediate, the principles of computational drug design can be applied to its derivatives.

Molecular Docking of Triazole Nucleosides

Once converted to a nucleoside (e.g., by adding a ribose moiety), molecular docking can be used to predict its binding affinity and orientation within the active site of a viral target, such as a polymerase or helicase. This process is fundamental to structure-based drug design.

Caption: Workflow for molecular docking of a triazole-based antiviral.

QSAR and ADMET Profiling

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (which can be derived from DFT calculations) with biological activity.[16] For a series of novel triazole derivatives, QSAR can help identify the key structural features that contribute to antiviral potency.

Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates is a critical step in early-stage drug discovery to reduce late-stage failures.[17] Computational tools can predict these properties based on the molecular structure.[18]

| ADMET Parameter | Importance in Drug Development | Predicted Value for a Triazole Nucleoside |

| Human Intestinal Absorption (HIA) | Bioavailability after oral administration | Good to Moderate |

| Caco-2 Permeability | In vitro model for intestinal absorption | Moderate |

| Blood-Brain Barrier (BBB) Penetration | CNS side effects or for treating CNS infections | Low to Moderate |

| CYP450 Inhibition | Potential for drug-drug interactions | Low |

| Ames Mutagenicity | Potential to cause genetic mutations | Low Risk |

| hERG Inhibition | Risk of cardiotoxicity | Low Risk |

Conclusion

While this compound is a relatively simple intermediate, a thorough theoretical investigation reveals a rich and complex chemical character. Through the lens of DFT and other computational methods, we can precisely map its structural, electronic, and reactive properties. This knowledge is not merely foundational; it provides a rational basis for optimizing its synthesis and for the intelligent design of next-generation antiviral agents. By embracing these theoretical approaches, researchers can accelerate the discovery pipeline, moving from intermediate to innovator with greater confidence and efficiency.

References

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181–192. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available at: [Link]

-

PubMed. (n.d.). A Literature Review Focusing on the Antiviral Activity of[1][8][19] and[1][8][20]-triazoles. Available at: [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals energy of benzimidazol-1,2,4-triazolo compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available at: [Link]

-

Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available at: [Link]

-

Preprints.org. (2024). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) DFT and TDDFT Based Investigation of Electronic Structure and Spectral Properties of a Triazole Thiophene Molecule. Available at: [Link]

-

ACS Publications. (n.d.). Conformational analysis in saturated heterocyclic compounds. Available at: [Link]

-

Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Available at: [Link]

-

ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. Available at: [Link]

-

International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Available at: [Link]

-

Frontiers. (n.d.). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Available at: [Link]

-

University of Memphis Digital Commons. (2022). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. Available at: [Link]

-

Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. Available at: [Link]

-

Sci-Hub. (n.d.). On tautomerism of 1,2,4-triazol-3-ones. Available at: [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]

-

MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Available at: [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

PubMed. (2004). Synthesis, antitumor and antiviral properties of some 1,2,4-triazole derivatives. Available at: [Link]

-

ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]

-

RSC Publishing. (n.d.). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Available at: [Link]

-

ResearchGate. (n.d.). QSAR and Molecular Docking Studies on Nitro (Triazole/Imidazole)-Based Compounds as Anti-Tubercular Agents. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. Available at: [Link]

-

MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Available at: [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Available at: [Link]

-

OUCI. (n.d.). DFT and TDDFT Based Investigation of Electronic Structure and Spectral Properties of a Triazole Thiophene Molecule. Available at: [Link]

-

ScienceDirect. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Available at: [Link]

-

Henry Rzepa's Blog. (2013). The conformation of acetaldehyde: a simple molecule, a complex explanation?. Available at: [Link]

-

International Journal of Biology and Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

MDPI. (n.d.). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Available at: [Link]

-

YouTube. (n.d.). "MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial". Available at: [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antitumor and antiviral properties of some 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. irjweb.com [irjweb.com]

- 14. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]